
Toluene-3-d1
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Overview
Description
Toluene-3-d1 is a deuterated form of toluene, where one of the hydrogen atoms in the methyl group is replaced by deuterium (a stable isotope of hydrogen). This compound is often used in scientific research due to its unique properties, which include its ability to act as a tracer in various chemical reactions. The molecular formula of this compound is C7H7D, and it has a molecular weight of 93.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Toluene-3-d1 can be synthesized through several methods. One common approach involves the deuteration of toluene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the efficient exchange of hydrogen atoms with deuterium .
Industrial Production Methods
In industrial settings, this compound is produced by catalytic deuteration of toluene. This process involves the use of a deuterium source, such as deuterium oxide (D2O), and a metal catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
2.1. Hydroxyl Radical Reactions
Toluene-3-d1 reacts with hydroxyl radicals (- OH) through two primary mechanisms:
-
Hydrogen Abstraction from the Methyl Group :
The methyl group at position 3 is susceptible to H-abstraction, forming a benzyl radical intermediate. The deuterium at position 1 may reduce ring addition reactions due to steric or electronic effects. -
Ring Addition Reactions :
-
OH can add to the aromatic ring, forming hydroxy cyclohexadienyl radicals. The deuterium at position 1 may stabilize transition states or alter regioselectivity, potentially favoring para or meta positions relative to the methyl group.
-
Example:
In analogous toluene systems, ring addition leads to cresols (o-, m-, p-isomers) and benzaldehyde. For this compound, the deuterium may influence the ratio of ortho/para products due to kinetic isotope effects .
2.2. Oxidation Pathways
Oxidation of this compound can proceed via:
-
Formation of Benzaldehyde :
Via H-abstraction from the methyl group and subsequent O₂ addition, leading to benzaldehyde. The deuterium substitution may alter the stability of intermediates (e.g., benzyl radicals). -
Formation of Cresols :
Ring addition followed by O₂ reaction yields cresols. The deuterium at position 1 may affect the formation of o- and *m-*cresols, depending on steric and electronic factors .
2.3. Hydrogen/D Isotope Exchange
Studies on deuterated toluene derivatives (e.g., toluene-d₁) show that H/D exchange occurs under specific conditions, such as in molecular beam experiments or ion-molecule reactions. For this compound, deuterium at position 1 may participate in proton transfer or fragmentation in clusters with water molecules, as observed in analogous systems .
3.1. Primary Kinetic Isotope Effect (KIE)
Deuterium substitution at position 1 may reduce the rate of ring-related reactions (e.g., addition) due to increased mass and altered vibrational modes. For methyl group H-abstraction, the primary KIE is less significant compared to ring reactions.
3.2. Secondary Kinetic Isotope Effect
The deuterium at position 1 may stabilize transition states in ring addition reactions, influencing product regioselectivity. For example, the o-cresol pathway might be favored due to reduced steric hindrance compared to para or meta positions .
Product Analysis and Reaction Conditions
Reaction Type | Key Products | Conditions/Reagents |
---|---|---|
Hydroxyl Radical Attack | Benzyl radical, cresols | Atmospheric/combustion |
Oxidation | Benzaldehyde, cresols | O₂, - OH, temperature-dependent |
H/D Exchange | Deuterated intermediates | Molecular beams, ion clusters |
Scientific Research Applications
1.1. NMR Spectroscopy
One of the primary uses of toluene-3-d1 is as a solvent in nuclear magnetic resonance (NMR) spectroscopy. The deuterated solvent helps in reducing background signals, allowing for clearer spectra and more accurate analysis of compounds. The unique properties of this compound enhance the resolution of NMR studies, making it invaluable in organic chemistry and structural biology.
1.2. Isotope Labeling Studies
This compound is utilized in isotope labeling studies, where it serves as a tracer in metabolic and kinetic studies. By incorporating deuterium into molecular structures, researchers can track the pathways and transformations of compounds within biological systems. This application is crucial in pharmacokinetics and drug metabolism research.
1.3. Environmental Studies
In environmental chemistry, this compound is used to trace the movement and degradation of pollutants. Its stable isotopic nature allows scientists to study the fate of toluene in various environmental conditions, providing insights into its behavior in soil and water systems.
2.1. Solvent for Chemical Reactions
This compound is employed as a solvent in various chemical reactions, particularly those involving sensitive reagents or requiring an inert atmosphere. Its deuterated form can influence reaction kinetics and mechanisms, making it a useful tool for chemists studying reaction pathways.
2.2. Material Science
In material science, this compound is used in the synthesis of polymers and other materials where precise control over molecular structure is required. Its properties can affect the physical characteristics of the resulting materials, such as thermal stability and mechanical strength.
3.1. Neurotoxicity Studies
A study investigating the neurotoxic effects of toluene exposure utilized this compound to differentiate between the effects of regular toluene and its deuterated counterpart on brain chemistry. The findings indicated that while both forms exhibited neurotoxic effects, the deuterated version allowed for more precise tracking of metabolic pathways involved in neurotoxicity .
3.2. Drug Metabolism Research
In pharmacological research, a case study focused on the metabolism of a new drug candidate used this compound as a solvent for NMR analysis. The results demonstrated that using deuterated solvents improved the identification of metabolites and provided clearer insights into the drug's metabolic pathway .
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Scientific Research | NMR Spectroscopy | Reduces background signals |
Isotope Labeling | Tracer in metabolic studies | Tracks compound pathways |
Environmental Chemistry | Tracing pollutants | Provides insights into degradation |
Industrial Chemistry | Solvent for reactions | Influences reaction kinetics |
Material Science | Synthesis of polymers | Affects physical characteristics |
Mechanism of Action
The mechanism of action of Toluene-3-d1 is similar to that of non-deuterated toluene. It interacts with various molecular targets and pathways, including:
Ion Channels: Inhibits excitatory ion channels such as the NMDA receptor, nicotinic acetylcholine receptor, and serotonin 5-HT3 receptor.
Metabolic Pathways: Metabolized by cytochrome P450 enzymes to form benzoic acid and hippuric acid, which are excreted by the kidneys
Comparison with Similar Compounds
Similar Compounds
Benzene: A simpler aromatic hydrocarbon with no methyl group.
Ethylbenzene: Similar to toluene but with an ethyl group instead of a methyl group.
Xylene: Contains two methyl groups attached to the benzene ring
Uniqueness
Toluene-3-d1 is unique due to the presence of deuterium, which makes it an excellent tracer in scientific studies. Its chemical behavior is similar to that of toluene, but the presence of deuterium allows for the tracking of its movement and transformation in various reactions and processes .
Biological Activity
Toluene-3-d1, a deuterated form of toluene, is a compound of significant interest in various biological and toxicological studies. Its unique isotopic labeling allows researchers to trace its metabolic pathways and understand its biological effects more accurately. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, neurotoxicity, and potential therapeutic applications.
1. Pharmacokinetics of this compound
The pharmacokinetics of this compound can be understood through its absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Absorption : Toluene is primarily absorbed through inhalation, with rapid uptake into the bloodstream. Studies indicate that inhaled toluene reaches peak serum concentrations within 15 to 30 minutes, highlighting the critical nature of the initial exposure phase .
- Distribution : Once in the bloodstream, this compound distributes predominantly in adipose tissues and highly vascularized organs such as the brain and liver. Its lipophilicity facilitates this distribution, making it challenging to measure exact blood levels accurately .
- Metabolism : Toluene undergoes biotransformation primarily via cytochrome P450 enzymes, producing metabolites such as benzyl alcohol and toluene epoxide. These metabolites can exhibit varying degrees of biological activity and toxicity .
- Excretion : The biological half-life varies significantly between tissues; for instance, it is approximately 3 minutes in highly vascularized organs but can extend up to 738 minutes in adipose tissue .
2. Neurotoxic Effects
This compound has been implicated in various neurotoxic effects, particularly with chronic exposure.
Case Study: Chronic Exposure Effects on Dopamine Transmission
A study conducted by Apawu et al. (2020) investigated the impact of chronic toluene exposure on dopamine release in the nucleus accumbens (NAc), a critical area for reward processing:
- Findings : Acute exposure increased dopamine release; however, chronic exposure (4000 ppm) resulted in a significant decrease in evoked dopamine release. This suggests alterations in dopamine autoreceptor function or synthesis pathways .
Exposure Duration | Dopamine Release Change |
---|---|
Acute (Short-term) | Increased |
Chronic | Decreased |
These findings indicate that chronic exposure to this compound may lead to long-lasting neurochemical changes that could predispose individuals to neuropsychiatric disorders.
Toluene's mechanism of action involves several pathways:
- Ion Channel Modulation : Toluene enhances the activity of GABA_A receptors while inhibiting nicotinic acetylcholine receptors and voltage-gated sodium channels. This dual action can lead to both excitatory and inhibitory effects on neuronal activity .
- Neurotransmitter Alterations : Exposure to this compound has been associated with increased levels of catecholamines in various brain regions, contributing to its psychoactive effects similar to those observed with alcohol or barbiturates .
4. Toxicological Studies
Toxicological evaluations have demonstrated that high concentrations of toluene can lead to significant adverse health outcomes:
Long-term Inhalation Studies
Research involving F344/N rats and B6C3F1 mice exposed to varying concentrations of toluene revealed:
- Non-neoplastic Effects : Inflammation of nasal mucosa and metaplasia were observed at higher exposure levels (1200 ppm). Notably, one female rat developed a squamous cell carcinoma at this concentration .
Concentration (ppm) | Observed Effects |
---|---|
600 | Mild inflammation |
1200 | Severe inflammation & neoplasms |
These findings underscore the potential carcinogenic risks associated with prolonged exposure to this compound.
5. Conclusion
The biological activity of this compound encompasses a range of effects from pharmacokinetics to neurotoxicity and potential therapeutic implications. Its ability to modulate neurotransmitter systems while posing significant health risks necessitates further research into both its mechanisms of action and long-term consequences of exposure.
Properties
Molecular Formula |
C7H8 |
---|---|
Molecular Weight |
93.14 g/mol |
IUPAC Name |
1-deuterio-3-methylbenzene |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D |
InChI Key |
YXFVVABEGXRONW-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C1=CC=CC(=C1)C |
Canonical SMILES |
CC1=CC=CC=C1 |
Origin of Product |
United States |
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